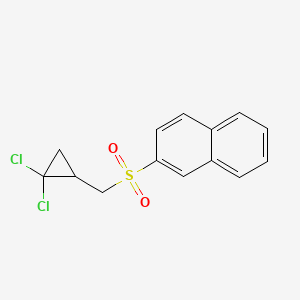
(2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone is a chemical compound that features a cyclopropyl group substituted with two chlorine atoms, a naphthyl group, and a sulfone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone typically involves the reaction of (2,2-Dichlorocyclopropyl)methyl chloride with naphthalen-2-yl sulfinic acid under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atoms on the cyclopropyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
(2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dichlorocyclopropyl)methyl phenyl sulfone: Similar structure but with a phenyl group instead of a naphthyl group.
Di(naphthalen-2-yl)sulfane: Contains two naphthyl groups and a sulfur atom but lacks the cyclopropyl and sulfone functionalities.
Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Contains naphthyl groups but differs in the functional groups and overall structure.
Uniqueness
(2,2-Dichlorocyclopropyl)methyl naphthalen-2-yl sulfone is unique due to the presence of both a cyclopropyl group with chlorine substitutions and a naphthyl sulfone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H12Cl2O2S |
|---|---|
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
2-[(2,2-dichlorocyclopropyl)methylsulfonyl]naphthalene |
InChI |
InChI=1S/C14H12Cl2O2S/c15-14(16)8-12(14)9-19(17,18)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12H,8-9H2 |
Clave InChI |
LELDKFGTFPBDRN-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















